2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as an acetamide group attached to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-chlorothiophene.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Acetamide Group: The acetamide group is attached through acylation reactions, using acetic anhydride or similar reagents.
Fluorination: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions, using fluorinating agents like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving sulfonyl and fluorophenyl groups.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-bromophenyl)acetamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity for certain biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3S2/c13-10-5-6-12(19-10)20(17,18)7-11(16)15-9-4-2-1-3-8(9)14/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFWBNVDRQJLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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